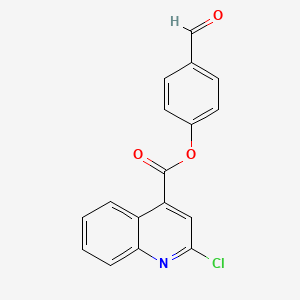![molecular formula C15H17N3O2 B7645524 N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7645524.png)
N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide, also known as OPDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide has been extensively studied for its potential applications in various fields. In the field of agriculture, this compound has been shown to induce systemic acquired resistance in plants, making them more resistant to various pathogens. In the field of medicine, this compound has been investigated for its potential anti-inflammatory and anti-cancer properties. Additionally, this compound has been studied for its potential use as a chiral auxiliary in organic synthesis.
Wirkmechanismus
The mechanism of action of N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide is not fully understood. However, it has been proposed that this compound induces systemic acquired resistance in plants by activating the salicylic acid pathway. In the field of medicine, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In plants, this compound induces the expression of various defense-related genes, leading to increased resistance to pathogens. In humans, this compound has been shown to inhibit the activity of COX-2, leading to reduced inflammation and potentially reduced risk of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide in lab experiments is its ability to induce systemic acquired resistance in plants, making them more resistant to various pathogens. Additionally, this compound has been shown to have potential anti-inflammatory and anti-cancer properties in humans. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for research on N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide. In the field of agriculture, further studies are needed to elucidate the mechanism of action of this compound and to optimize its use as a plant defense activator. In the field of medicine, further studies are needed to determine the potential therapeutic applications of this compound, including its use as an anti-inflammatory and anti-cancer agent. Additionally, further studies are needed to investigate the potential use of this compound as a chiral auxiliary in organic synthesis.
Synthesemethoden
N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide can be synthesized using a two-step process. The first step involves the reaction of 1-phenylpyrazole-3-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with (S)-(+)-2-methyl glycidyl ether in the presence of a base to form this compound.
Eigenschaften
IUPAC Name |
N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(16-11-13-7-4-10-20-13)14-8-9-18(17-14)12-5-2-1-3-6-12/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,16,19)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXWSDOIBDQBOZ-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=NN(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)CNC(=O)C2=NN(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R,2R)-2-aminocyclohexyl]naphthalene-2-carboxamide](/img/structure/B7645446.png)
![N-[(1R,2R)-2-aminocyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7645456.png)

![4-[(4-Benzylpiperazin-1-yl)methyl]benzamide](/img/structure/B7645468.png)
![methyl 5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7645486.png)


![N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7645506.png)
![(2R,6S)-2,6-dimethyl-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]morpholine-4-carboxamide](/img/structure/B7645528.png)
![2-[(4-Fluorophenyl)methyl]phthalazin-1-one](/img/structure/B7645538.png)
![ethyl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7645546.png)
![4-[(1-Oxophthalazin-2-yl)methyl]benzonitrile](/img/structure/B7645554.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]phthalazin-1-one](/img/structure/B7645555.png)
![3-bromo-N-[(5-chlorothiophen-2-yl)methyl]-4-methoxy-N-methylbenzamide](/img/structure/B7645558.png)